molecular formula C16H10ClNO4 B2848864 (4-Chlorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone CAS No. 400076-06-4

(4-Chlorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone

Cat. No.: B2848864
CAS No.: 400076-06-4
M. Wt: 315.71
InChI Key: MMPSTLXEMYAKEE-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone” is a chemical compound that belongs to the class of benzofuran derivatives . Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of palladium nanoparticles to catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Also, reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary. They are generally crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Scientific Research Applications

Environmental Impact and Toxicology

  • Chlorophenols, a related category of compounds, have been evaluated for their moderate toxic effects on mammalian and aquatic life, with specific chlorophenols like 2,4-dichlorophenol showing considerable toxicity upon long-term exposure to fish. The persistence of these compounds in the environment can vary based on the presence of biodegradable microflora and their bioaccumulation is generally low. Their strong organoleptic effect is notable (Krijgsheld & Gen, 1986).

Organic Synthesis and Industrial Applications

  • Methacarn (methanol-Carnoy) fixation demonstrates the use of methanol, which could be related to the methanol structural component in "(4-Chlorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone," highlighting the chemical’s potential in enhancing the shrinkage temperature of collagen, a property that could be useful in histological studies and preserving biological tissue integrity (Puchtler et al., 1970).

Potential for Environmental Contamination and Remediation

  • The study on benzophenone-3 (BP-3), though not directly related, underscores the environmental persistence and potential toxicological impact of similar organic compounds used in consumer products. These compounds, due to their widespread use, have been detected in various environmental matrices, including water, soil, and biota. Their endocrine-disrupting capacity and the need for further studies on their long-term exposure effects in aquatic ecosystems highlight the importance of understanding the environmental behavior of complex organic compounds (Kim & Choi, 2014).

Future Directions

Benzofuran derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . They have a wide range of biological and pharmacological activities, including anticancer properties , which makes them potential candidates for future drug development .

Properties

IUPAC Name

(4-chlorophenyl)-(3-methyl-5-nitro-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO4/c1-9-13-8-12(18(20)21)6-7-14(13)22-16(9)15(19)10-2-4-11(17)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPSTLXEMYAKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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